molecular formula C20H17ClN2O2 B2408812 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946302-55-2

1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2408812
CAS No.: 946302-55-2
M. Wt: 352.82
InChI Key: FXPYDUBTKAWAKY-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C20H17ClN2O2 . It’s a complex organic compound that falls under the category of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Huisgen 1,3-dipolar cycloaddition, which is a type of click reaction . This reaction typically involves the cycloaddition of azide derivatives and terminal alkynes . Copper catalysts are commonly used in these reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using methods such as single crystal X-ray diffraction . The structure is then solved and refined using software packages like the Bruker SHELXTL .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve copper catalysts . These reactions typically result in the synthesis of 1,4-disubstituted 1,2,3-triazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic methods such as 1H and 13C NMR, FT-IR, and UV–vis . These methods can provide information about the compound’s vibrational wave numbers, proton and carbon NMR chemical shifts, and UV–vis absorption parameters .

Scientific Research Applications

Synthetic Chemistry and Structural Studies

1,4-Dihydropyridines are a significant focus in synthetic chemistry due to their relevance in the synthesis of natural coenzymes and their utility in understanding conformational dynamics in molecular structures. Fischer et al. (1988) investigated dihydronicotinamides, which share structural similarities with the specified compound, to study their conformation, absorption, and fluorescence properties, highlighting the importance of dihydropyridines in understanding the conjugation and structural behavior of complex organic molecules (Fischer, Fleckenstein, & Hönes, 1988).

Medicinal Chemistry and Drug Design

Compounds within the 1,4-dihydropyridine class have demonstrated significant potential in medicinal chemistry, particularly in the design and synthesis of antitubercular agents. Iman et al. (2015) designed and synthesized new derivatives of 1,4-dihydropyridine, showing good inhibitory activity against Mycobacterium tuberculosis, indicating the utility of dihydropyridine derivatives in developing new antitubercular drugs (Iman et al., 2015).

Additionally, dihydropyridine derivatives have been explored for their fluorescence properties and potential applications in the development of optical materials. Ershov et al. (2015) reported on the non-catalytic conversion of dihydropyridine derivatives leading to fluorescent compounds, suggesting applications in materials science and molecular imaging (Ershov, Fedoseev, Belikov, & Ievlev, 2015).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-4-2-5-17(12-14)22-19(24)18-6-3-11-23(20(18)25)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPYDUBTKAWAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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